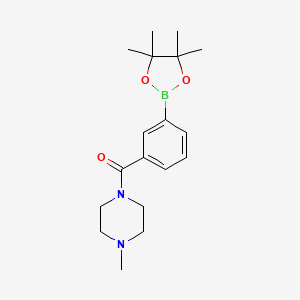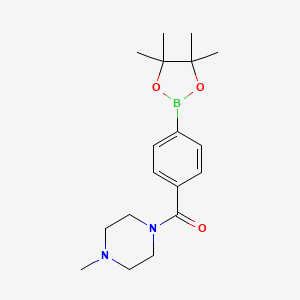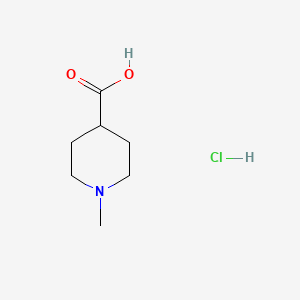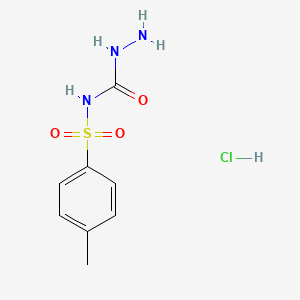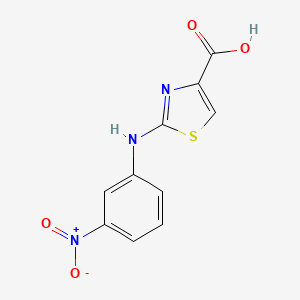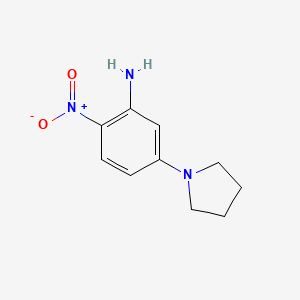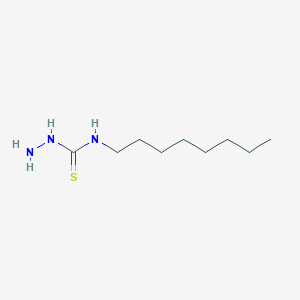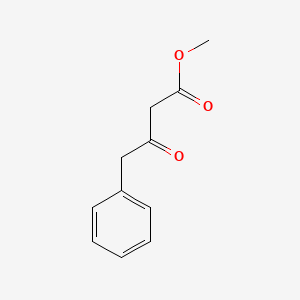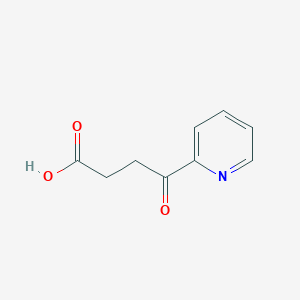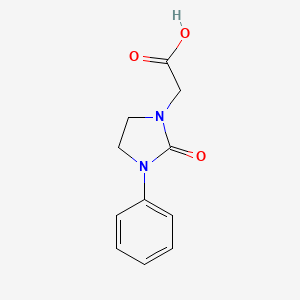
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid, also known as 2-oxo-3-phenyl-imidazoline-1-acetic acid (OPIA), is an organic compound belonging to the class of imidazolines. It is a derivative of imidazole, an organic compound that has been studied extensively in the fields of medicine and biology. OPIA is a chiral compound, meaning it has two different forms that are mirror images of each other, and it is a common intermediate in the synthesis of other compounds used in pharmaceuticals and other applications.
Applications De Recherche Scientifique
OPIA has been used in a variety of scientific research applications, including as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been used as an inhibitor of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes. OPIA has been used to study the effects of inflammation and oxidative stress on cells and tissues, and it has been used as an inhibitor of cancer cell proliferation.
Mécanisme D'action
OPIA acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It binds to the active sites of these enzymes, blocking their activity and preventing the production of prostaglandins and leukotrienes. This can lead to a decrease in inflammation and oxidative stress in cells and tissues.
Biochemical and Physiological Effects
OPIA has been shown to have anti-inflammatory and antioxidant effects in cells and tissues. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. It has also been shown to reduce oxidative stress in cells and tissues by scavenging reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
OPIA has several advantages for use in lab experiments. It is easy to synthesize and is available commercially, so it is relatively inexpensive. It is also a relatively stable compound, so it can be stored for long periods of time without degradation. However, it is a chiral compound, so it must be synthesized in a specific form to get the desired properties.
Orientations Futures
There are several potential future directions for research involving OPIA. It could be studied further as an inhibitor of COX-2 and LOX to better understand its anti-inflammatory and antioxidant effects. It could also be studied as an inhibitor of cancer cell proliferation to better understand its potential therapeutic applications. In addition, it could be studied as a potential drug delivery system, as it has been shown to be able to cross cell membranes. Finally, it could be studied as a potential therapeutic agent, as it has been shown to have anti-inflammatory and antioxidant effects.
Méthodes De Synthèse
OPIA can be synthesized from the reaction of 2-amino-3-methyl-1-phenyl-1H-imidazole-4-carboxylic acid and ethyl chloroformate. The reaction is carried out in an aqueous solution of methanol and the product is a colorless oil. The reaction is typically carried out at room temperature and yields a product with a purity of 99%.
Propriétés
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCYQFSECXTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

